![molecular formula C16H16N2O3S B5419041 4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5419041.png)
4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research and drug development. MPTA is a derivative of benzenecarboximidamide, which is a class of compounds known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to bind to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule formation. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents, which may enhance its anti-cancer activity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research and drug development. This compound exhibits potent anti-cancer activity and has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenecarboximidamide with phenylthioacetic acid and thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to obtain this compound. The purity of this compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in medical research, particularly in cancer treatment. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-9-7-12(8-10-13)16(17)18-21-15(19)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYCFYPYAVROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CSC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CSC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)
![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5418987.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)
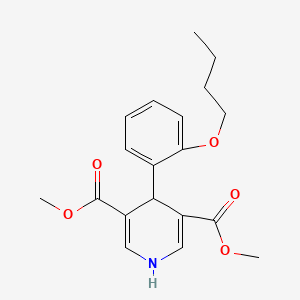
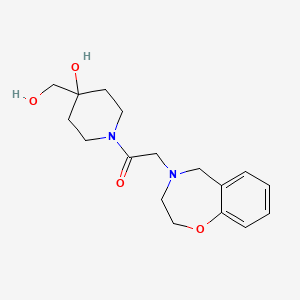
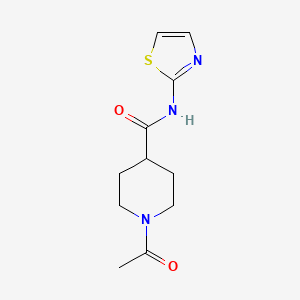
![2-[2-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5419033.png)
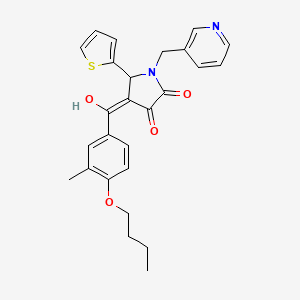
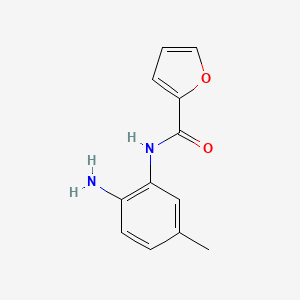
acetate](/img/structure/B5419055.png)
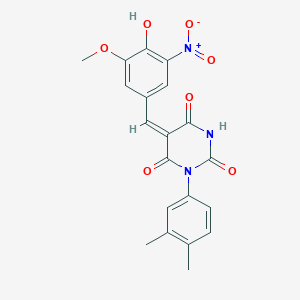
![3-(4-chlorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5419065.png)
![1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5419070.png)